

# 1(2H)-Isoquinolinone: A Core Scaffold in Medicinal Chemistry

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## Compound of Interest

Compound Name: 1(2H)-Isoquinolinone

Cat. No.: B023206

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An In-depth Technical Guide on the Physicochemical Properties, Structure, and Biological Significance of **1(2H)-Isoquinolinone** and Its Derivatives

## Introduction

**1(2H)-Isoquinolinone**, a bicyclic heterocyclic organic compound, serves as a pivotal structural motif in a multitude of natural products and synthetic molecules with significant biological activities. Its unique chemical architecture, featuring a fused benzene and pyridone ring system, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the fundamental properties and structure of **1(2H)-isoquinolinone**, intended for researchers, scientists, and professionals in the field of drug development. The document details its physicochemical characteristics, synthesis methodologies, and its role as a pharmacophore in targeting various signaling pathways implicated in disease.

## Core Physicochemical and Structural Properties

**1(2H)-Isoquinolinone**, also known as isocarbostyryl, is a white to pale yellow solid. Its fundamental properties are summarized in the tables below, providing a ready reference for its physical and chemical characteristics. The compound's structure is defined by the fusion of a benzene ring to a pyridinone ring at the 3 and 4 positions.

## Physicochemical Properties of 1(2H)-Isoquinolinone

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO	[1]
Molecular Weight	145.16 g/mol	[1]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[2]	[2]
pKa (predicted)	5.14 (for the parent isoquinoline)	[3]

## Structural Identifiers of 1(2H)-Isoquinolinone

Identifier	Value	Source
IUPAC Name	isoquinolin-1(2H)-one	
SMILES	<chem>C1=CC=C2C(=C1)C=CNC2=O</chem>	
InChI	InChI=1S/C9H7NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)	
InChIKey	VDBNYAPERZTOOF-UHFFFAOYSA-N	
CAS Number	491-30-5	

## Synthesis and Characterization: Experimental Protocols

The synthesis of the **1(2H)-isoquinolinone** core and its derivatives has been an area of active research, leading to the development of various synthetic strategies. Below are representative experimental protocols for the synthesis of **1(2H)-isoquinolinone** derivatives.

## General Procedure for the Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives

This method describes a general approach for synthesizing derivatives of 3,4-dihydroisoquinolin-1(2H)-one.

Materials:

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Aromatic aldehyde
- 2-amino-N'-arylbenzohydrazide
- Appropriate solvent (e.g., ethanol)

Procedure:

- To a dry 25 mL round-bottom flask, add anhydrous sodium sulfate (15.0 mmol), the chosen aromatic aldehyde (10.0 mmol), and the corresponding 2-amino-N'-arylbenzohydrazide (10.0 mmol) in a suitable solvent.
- The reaction mixture is then stirred at a specified temperature for a designated time, which can be optimized based on the specific substrates.
- Upon completion, the reaction is worked up by filtration to remove the sodium sulfate.
- The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

## Synthesis of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives

This protocol outlines the synthesis of 2-hydroxyisoquinolin-1,3(2H,4H)-dione derivatives, which are of interest for their potential antiviral activities.

Step 1: Synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione

- Materials: Homophthalic anhydride, O-benzylhydroxylamine hydrochloride, toluene.
- Procedure: A mixture of homophthalic anhydride and O-benzylhydroxylamine hydrochloride is heated to reflux in toluene with a Dean-Stark trap to remove water. After cooling, the toluene is removed under reduced pressure. The residue is dissolved in dichloromethane (DCM) and washed with saturated aqueous NaHCO<sub>3</sub> and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

#### Step 2: Deprotection to Yield 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

- Materials: 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione, Boron tribromide (BBr<sub>3</sub>) solution in DCM, anhydrous DCM, methanol, deionized water.
- Procedure: The protected intermediate is dissolved in anhydrous DCM under an inert atmosphere and cooled to -78 °C. A 1.0 M solution of BBr<sub>3</sub> in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then cooled to 0 °C and quenched with methanol, followed by deionized water. The product is extracted with DCM, and the combined organic layers are dried, filtered, and concentrated to yield the final product.

## Characterization

The synthesized **1(2H)-isoquinolinone** derivatives are typically characterized using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are used to elucidate the structure of the compounds, confirming the presence of characteristic protons and carbons in the isoquinolinone scaffold and its substituents.
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups, such as the carbonyl (C=O) and N-H stretching vibrations in the pyridinone ring.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

## Biological Activities and Signaling Pathways

Derivatives of **1(2H)-isoquinolinone** have demonstrated a wide array of biological activities, with anticancer properties being a major focus of research. These compounds can exert their effects through the modulation of key cellular signaling pathways.

## Anticancer Activity

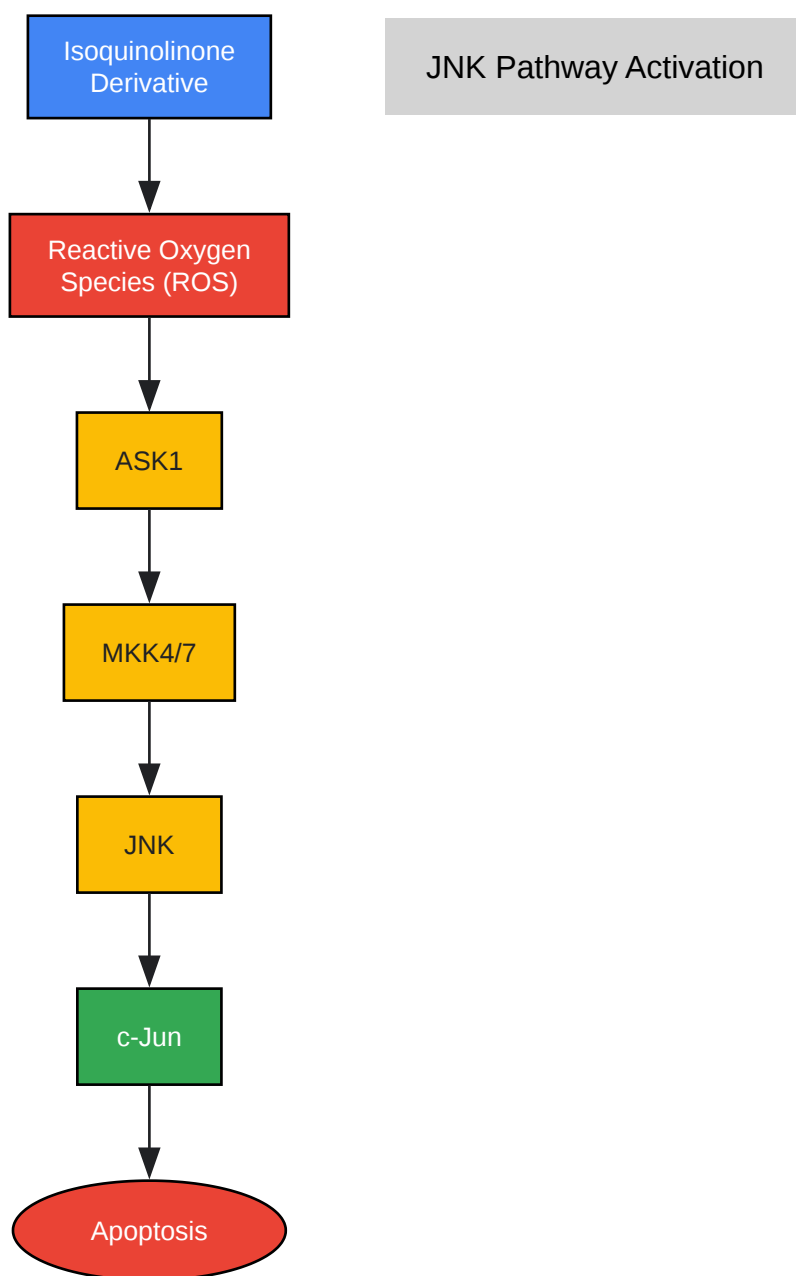
Numerous studies have reported the cytotoxic effects of **1(2H)-isoquinolinone** derivatives against various cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values for selected derivatives, highlighting their potential as anticancer agents.

Compound/Derivative	Cancer Cell Line	Assay	IC <sub>50</sub> (μM)	Reference
Lamellarin D	HCT116 (Colon)	Not Specified	0.025	
Lamellarin D	HepG2 (Liver)	Not Specified	0.088	
ZL1 (Glycosylated Lamellarin D)	HCT116 (Colon)	Not Specified	0.014	
ZL1 (Glycosylated Lamellarin D)	HepG2 (Liver)	Not Specified	0.024	
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one	Various	NCI-60 Screen	GI <sub>50</sub> (average log) = -5.18	

## Modulation of Signaling Pathways

**1(2H)-isoquinolinone** derivatives have been shown to interfere with critical signaling cascades involved in cancer cell proliferation and survival, including the JNK and MAPK/ERK pathways.

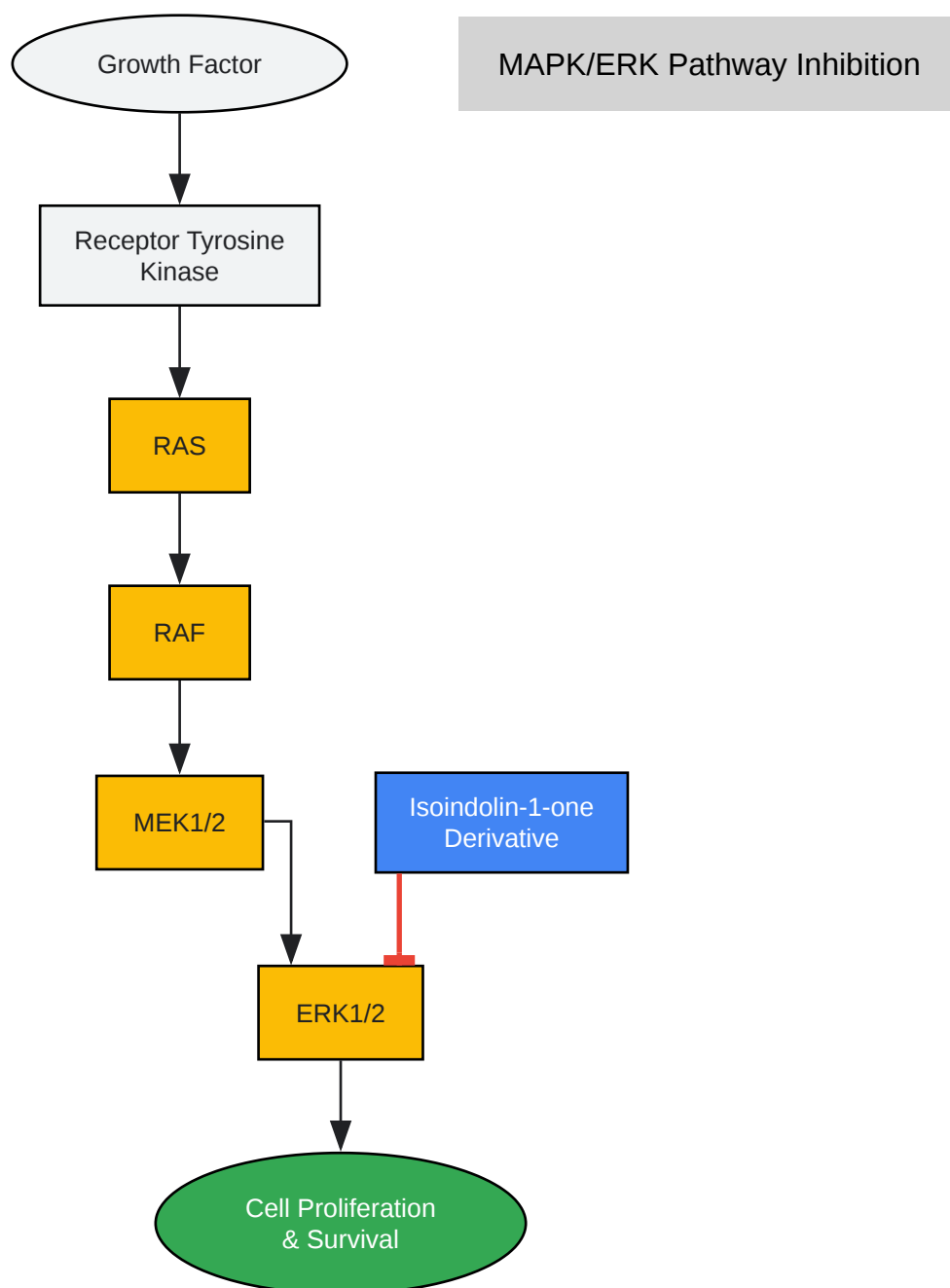
Certain isoquinolinone derivatives can induce cell death in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway plays a crucial role in apoptosis (programmed cell death).



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Caption: JNK Pathway Activation by Isoquinolinone Derivatives.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Some isoindolin-1-one derivatives, structurally related to isoquinolinones, have been developed as inhibitors of this pathway, demonstrating the therapeutic potential of targeting this scaffold.



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Caption: MAPK/ERK Pathway Inhibition by Isoindolinone Derivatives.

## Conclusion

**1(2H)-Isoquinolinone** represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential, particularly in the realm of oncology, by modulating key

signaling pathways that govern cell fate. A thorough understanding of its fundamental properties, coupled with robust synthetic and characterization methodologies, is crucial for the continued exploration and development of isoquinolinone-based drugs. This guide provides a foundational resource for researchers dedicated to advancing this promising area of drug discovery.

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